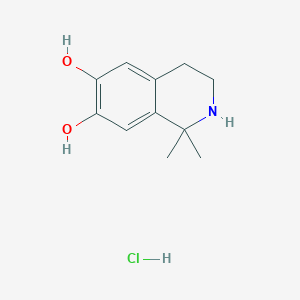
1,2,3,4-Tetrahydro-1,1-dimethyl-6,7-Isoquinolinediolhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydro-1,1-dimethyl-6,7-Isoquinolinediolhydrochloride is a chemical compound with the molecular formula C12H16ClNO2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-1,1-dimethyl-6,7-Isoquinolinediolhydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the catalytic hydrogenation of N-acetyl-N-methyl-β-aminopropionitrile to produce N-acetyl-N-methylpropane-1,3-diamine, which is then cyclized in the presence of copper chloride to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetrahydro-1,1-dimethyl-6,7-Isoquinolinediolhydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions often use palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline quinones, while reduction can produce various tetrahydroisoquinoline derivatives.
Applications De Recherche Scientifique
1,2,3,4-Tetrahydro-1,1-dimethyl-6,7-Isoquinolinediolhydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetrahydro-1,1-dimethyl-6,7-Isoquinolinediolhydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydro-1,1-dimethyl-6,7-dimethoxyisoquinoline: Similar in structure but with methoxy groups instead of hydroxyl groups.
1,2,3,4-Tetrahydro-1,1-dimethylisoquinoline: Lacks the hydroxyl groups present in the target compound.
1,2,3,4-Tetrahydroisoquinoline: A simpler structure without the dimethyl and hydroxyl substitutions.
Uniqueness
1,2,3,4-Tetrahydro-1,1-dimethyl-6,7-Isoquinolinediolhydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethyl and hydroxyl groups allows for unique interactions with biological targets and chemical reagents, making it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C11H16ClNO2 |
|---|---|
Poids moléculaire |
229.70 g/mol |
Nom IUPAC |
1,1-dimethyl-3,4-dihydro-2H-isoquinoline-6,7-diol;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-11(2)8-6-10(14)9(13)5-7(8)3-4-12-11;/h5-6,12-14H,3-4H2,1-2H3;1H |
Clé InChI |
SZYGJDCAXBTSKW-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC(=C(C=C2CCN1)O)O)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-8-ethyl-2-methylimidazo[1,2-A]pyrazine](/img/structure/B11716609.png)
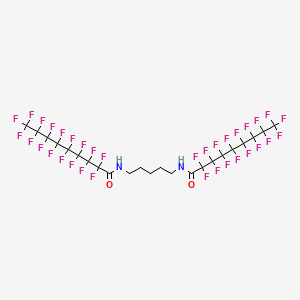
![Thiazolo[4,5-d]pyrimidin-7(6h)-one](/img/structure/B11716616.png)
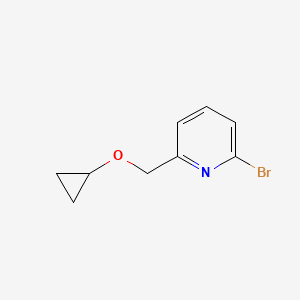

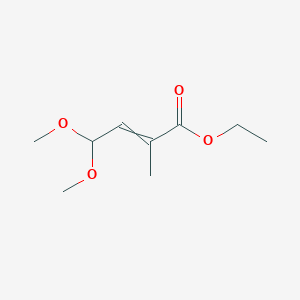
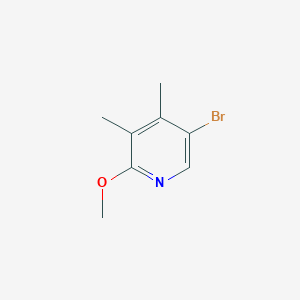
![[(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride](/img/structure/B11716648.png)
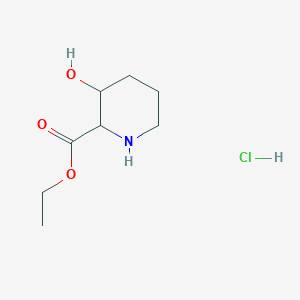
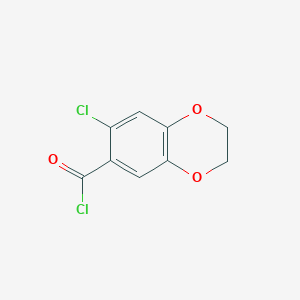
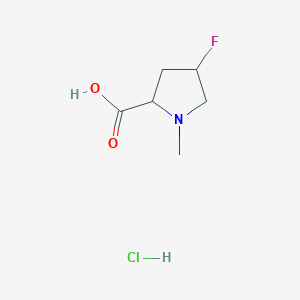
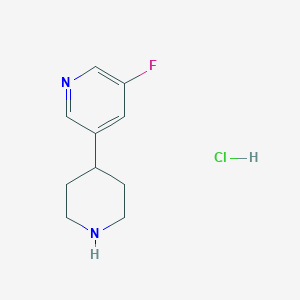
![3-Nitro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B11716675.png)
![(2R)-2-[2-(3,4-dimethoxyphenyl)ethyl]oxirane](/img/structure/B11716677.png)
